Cefprozil monohydrate
Description
Classification within Cephalosporin (B10832234) Antibiotics
Cefprozil (B1668874) is classified as a second-generation cephalosporin antibiotic. medkoo.comdrugs.comwikipedia.orgpatsnap.commedchemexpress.com This classification places it within a group of β-lactam antibiotics that have a broader spectrum of activity compared to first-generation cephalosporins, particularly against Gram-negative bacteria. wikipedia.org The cephalosporin family is organized into generations, with each subsequent generation generally offering a wider spectrum of antimicrobial activity. wikipedia.org
The activity of cefprozil is greater than that of cephalexin (B21000) and generally similar to that of cefaclor (B193732). nih.gov It has demonstrated more in vitro activity than both cephalexin and cefaclor against certain resistant strains of bacteria. nih.gov
Historical Context and Development for Antimicrobial Therapy
Cephalosporin compounds were first discovered and isolated in 1945 from cultures of Acremonium strictum by Italian scientist Giuseppe Brotzu. wikipedia.org This discovery paved the way for the development of a new class of β-lactam antibiotics. wikipedia.org
Cefprozil itself was discovered in 1983 and received approval for medical use in 1992. wikipedia.org It was initially marketed under the brand name Cefzil by Bristol-Myers Squibb. wikipedia.org Developed in the late 1980s, it has been the subject of extensive research to validate its clinical efficacy. patsnap.com After its initial approval, it became available in generic forms from various pharmaceutical companies. wikipedia.org
Global Significance in Contemporary Antimicrobial Research
Cefprozil continues to be a subject of interest in antimicrobial research due to its established efficacy and oral bioavailability of approximately 90%. hres.cahres.cadrugbank.com Research has focused on its activity against a variety of pathogens. For instance, cefprozil is active against common respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. drugs.comnih.gov
Ongoing studies continue to explore the pharmacokinetics of cefprozil and its effectiveness against evolving bacterial strains. mdpi.com Its stability in the presence of some β-lactamase enzymes—enzymes that can inactivate many β-lactam antibiotics—contributes to its continued relevance. mdpi.com The development of drug-resistant bacteria remains a global health challenge, and understanding the role and limitations of established antibiotics like cefprozil is crucial for guiding future antimicrobial stewardship and research efforts. hres.ca
Data Tables
Table 1: Classification and Properties of Cefprozil Monohydrate
| Property | Description |
| Drug Class | Second-Generation Cephalosporin drugs.comwikipedia.org |
| Chemical Name | (6R, 7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate drugs.com |
| Molecular Formula | C18H19N3O5S•H2O fda.gov |
| Molecular Weight | 407.45 g/mol fda.gov |
| Bioavailability | Approximately 90-95% hres.cahres.cawikipedia.orgdrugbank.com |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis hres.cahres.camedkoo.com |
Table 2: Timeline of Cefprozil Development
| Year | Milestone |
| 1945 | Discovery of cephalosporin compounds wikipedia.org |
| 1983 | Discovery of Cefprozil wikipedia.org |
| 1992 | Approval of Cefprozil for medical use wikipedia.org |
| 2010 | Discontinuation of the brand name version, Cefzil wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2+;/t12-,13-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYUMNAHLSSTOU-CIRGZYLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111900-24-4, 121123-17-9 | |
| Record name | Cefprozil, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111900244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefprozil hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121123179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CEFPROZIL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ADV90MJVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Molecular and Cellular Mechanisms of Antibacterial Action
Elucidation of Penicillin-Binding Protein (PBP) Inhibition
Cefprozil's antibacterial activity is fundamentally dependent on its ability to acylate the active site of PBPs, rendering them inactive. youtube.comnih.gov This inactivation is a result of the structural similarity between the β-lactam ring of cefprozil (B1668874) and the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the peptidoglycan precursor, allowing cefprozil to act as a suicide inhibitor. patsnap.com
In key respiratory pathogens such as Streptococcus pneumoniae, cefprozil exhibits a strong affinity for several critical PBPs. The primary targets for cephalosporins in this organism are generally PBP1a and PBP2x. wikipedia.orgresearchgate.net Alterations in these PBPs are a major contributor to β-lactam resistance. researchgate.net While penicillins typically have a high affinity for PBP1a, PBP2x, and PBP2b, cephalosporins often show a more variable binding profile. nih.govwikipedia.org Some research indicates that certain advanced-generation cephalosporins can also exhibit significant binding to PBP2b, a characteristic more typical of penicillins. wikipedia.org The collective inhibition of multiple PBPs is crucial for the potent bactericidal activity against S. pneumoniae. nih.govresearchgate.net
| Penicillin-Binding Protein (PBP) Target in Streptococcus pneumoniae | Role in Cell Wall Synthesis & Known Affinity/Interaction with Cephalosporins |
| PBP1A | A high-molecular-weight PBP with both transglycosylase and transpeptidase activity. It is a primary target for many β-lactam antibiotics, including cephalosporins. nih.govwikipedia.orgresearchgate.net |
| PBP2x | A high-molecular-weight PBP with transpeptidase activity, essential for cell septation. It is a primary and critical target for cephalosporins in S. pneumoniae. nih.govwikipedia.orgresearchgate.net |
| PBP2B | A high-molecular-weight PBP with transpeptidase activity, involved in cell elongation. While typically a primary target for penicillins, some cephalosporins also demonstrate affinity for this PBP. nih.govwikipedia.org |
The efficacy of cefprozil and other β-lactam antibiotics hinges on their ability to act as structural analogs of the terminal D-Ala-D-Ala residues of the nascent peptidoglycan chains. patsnap.com This molecular mimicry allows them to fit into the active site of PBPs. The strained β-lactam ring of cefprozil is highly reactive and, once in the active site, it covalently acylates a serine residue, forming a stable and long-lasting enzyme-inhibitor complex. patsnap.com This irreversible binding effectively blocks the enzyme's normal function.
Disruption of Bacterial Cell Wall Biosynthesis
The bacterial cell wall is a rigid, mesh-like structure composed of peptidoglycan, which provides structural integrity and protects the bacterium from osmotic lysis. nbinno.combiorxiv.org Peptidoglycan synthesis is a multi-step process that involves the synthesis of precursor units in the cytoplasm, their transport across the cell membrane, and their subsequent incorporation into the existing cell wall through polymerization and cross-linking reactions. biorxiv.org
Cefprozil's primary mode of action is the inhibition of the transpeptidase activity of PBPs. youtube.compatsnap.com Transpeptidases are responsible for catalyzing the final step in peptidoglycan synthesis: the formation of peptide cross-links between adjacent glycan chains. nbinno.com By binding to and inactivating these enzymes, cefprozil prevents the formation of these crucial cross-links. youtube.com
The inhibition of transpeptidase activity directly prevents the cross-linking of the pentapeptide side chains of the peptidoglycan strands. nbinno.compatsnap.com This disruption results in a weakened and structurally unsound cell wall that can no longer withstand the high internal osmotic pressure of the bacterial cell. nbinno.comyoutube.com
Bactericidal Effects and Associated Cellular Lysis Pathways
The ultimate consequence of PBP inhibition and the disruption of cell wall synthesis is the death of the bacterial cell. nbinno.comyoutube.com The weakened cell wall is unable to maintain its structural integrity, leading to cell lysis. nbinno.comnih.gov This process is often mediated by the bacterium's own autolytic enzymes, known as autolysins. nih.govwikipedia.org It is thought that the damage to the cell wall caused by cefprozil may interfere with the normal regulation of these autolysins, leading to uncontrolled degradation of the peptidoglycan and subsequent cell death. nih.govwikipedia.org
Autolytic Enzyme Mediation (e.g., Autolysin Interference)
The bactericidal effect of Cefprozil monohydrate, a second-generation cephalosporin (B10832234), is fundamentally linked to the disruption of bacterial cell wall synthesis. patsnap.comfda.gov This process, however, culminates in a series of events that actively involve the bacterium's own enzymatic machinery, specifically autolytic enzymes, leading to cell death. drugbank.comnih.gov
The primary mechanism of Cefprozil involves its covalent binding to specific Penicillin-Binding Proteins (PBPs) located within the bacterial cell wall. patsnap.comnbinno.com These enzymes, particularly transpeptidases, are critical for the final steps of peptidoglycan synthesis, which involves cross-linking peptide chains to give the cell wall its structural integrity. patsnap.comnih.gov By mimicking the D-alanyl-D-alanine portion of peptidoglycan precursors, Cefprozil competitively inhibits these PBPs, halting the cross-linking process. patsnap.com
This inhibition of peptidoglycan synthesis results in the formation of a structurally weakened and defective cell wall. patsnap.comnbinno.com The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell. patsnap.comnbinno.com While this osmotic imbalance is a critical factor, the ultimate demise of the bacterium is actively mediated by endogenous autolytic enzymes, such as autolysins. drugbank.comnih.gov
Autolysins are enzymes that cleave bonds in the peptidoglycan matrix, playing essential roles in normal bacterial processes like cell growth, division, and separation. Their activity is normally under tight regulation. The antibacterial action of Cefprozil is linked to the dysregulation of these enzymes. Following the antibiotic-induced damage to the cell wall, cell lysis is carried out by these bacterial autolysins. drugbank.comnih.gov Furthermore, it is proposed that Cefprozil may interfere with an autolysin inhibitor. drugbank.comnih.gov This interference would lead to uncontrolled, widespread degradation of the already compromised peptidoglycan scaffold by the bacterium's own autolysins, accelerating cell lysis and ensuring bactericidal action.
Table 1: Proposed Mechanism of Autolytic Enzyme Mediation by Cefprozil
| Step | Description | Key Molecular Players | Reference |
| 1. Inhibition | Cefprozil binds to and inhibits Penicillin-Binding Proteins (PBPs). | Cefprozil, Penicillin-Binding Proteins (e.g., transpeptidases) | patsnap.com |
| 2. Synthesis Disruption | The cross-linking of peptidoglycan chains in the bacterial cell wall is halted. | Peptidoglycan precursors | patsnap.comnbinno.com |
| 3. Structural Weakening | The bacterial cell wall becomes structurally compromised and unable to resist osmotic pressure. | Bacterial cell wall | patsnap.comnbinno.com |
| 4. Autolysin Action | Cell lysis is actively carried out by the bacterium's own autolytic enzymes (autolysins). | Autolysins | drugbank.comnih.gov |
| 5. Potential Interference | Cefprozil may interfere with a natural inhibitor of autolysins, leading to unregulated cell wall degradation. | Autolysin inhibitor | drugbank.comnih.gov |
Research has identified specific PBP targets for Cefprozil in certain bacterial species, highlighting the initial step that triggers the subsequent autolytic cascade.
**Table 2: Known Penicillin-Binding Protein (PBP) Targets of Cefprozil in *Streptococcus pneumoniae***
| Target Protein | Action | Organism | Reference |
| Penicillin-binding protein 1A | Inhibitor | Streptococcus pneumoniae serotype 4 | drugbank.com |
| Penicillin-binding protein 2x | Inhibitor | Streptococcus pneumoniae serotype 4 | drugbank.com |
| Penicillin-binding protein 2B | Inhibitor | Streptococcus pneumoniae serotype 4 | drugbank.com |
Antimicrobial Spectrum and Efficacy Profiles
In Vitro Activity Against Gram-Positive Bacterial Pathogens
Cefprozil (B1668874) has demonstrated notable activity against a range of gram-positive organisms. nih.govnih.gov
Susceptibility of Streptococcus pyogenes
Cefprozil is highly active against Streptococcus pyogenes (Group A β-hemolytic streptococci). nih.govdrugs.com In comparative studies, cefprozil has shown greater bacteriological efficacy than cefaclor (B193732) in patients with tonsillitis or pharyngitis. nih.gov While generally effective in eradicating S. pyogenes from the nasopharynx, its efficacy in preventing subsequent rheumatic fever has not been fully established. drugs.comlupin.com Research indicates a high susceptibility of S. pyogenes to cefprozil, with a reported MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of 0.04 mg/L. medchemexpress.com
Susceptibility of Streptococcus pneumoniae
Cefprozil has shown effectiveness against Streptococcus pneumoniae. nih.govdrugs.com Pharmacodynamic assessments support a susceptibility breakpoint of ≤2 µg/ml for cefprozil against this pathogen. researchgate.netnih.govnih.gov Studies using a neutropenic murine thigh infection model demonstrated that cefprozil is effective against isolates of S. pneumoniae with MICs of ≤2 μg/ml. nih.govnih.gov In these studies, animals infected with strains for which the MICs were ≤2 μg/ml survived the infection. nih.govnih.gov The reported MIC90 for S. pneumoniae is 0.23 mg/L. medchemexpress.com
Susceptibility of Staphylococcus aureus (Methicillin-Susceptible Strains)
Cefprozil is active against methicillin-susceptible strains of Staphylococcus aureus, including those that produce β-lactamase. drugs.comfda.govdrugs.com It is important to note that cefprozil is inactive against methicillin-resistant staphylococci. fda.govnih.gov The in vitro activity of cefprozil against methicillin-susceptible S. aureus is significant, with a reported MIC90 of 1.4 mg/L. medchemexpress.com One study found that 90% of methicillin-susceptible S. aureus isolates were inhibited at a concentration of 4 mg/l. nih.gov
Activity Against Streptococcus agalactiae
Cefprozil has demonstrated in vitro activity against Streptococcus agalactiae (Group B streptococci). nih.govdrugs.com The reported MIC90 for S. agalactiae is 0.3 mg/L. medchemexpress.com
In Vitro Susceptibility of Gram-Positive Pathogens to Cefprozil Monohydrate
| Bacterial Species | MIC90 (mg/L) |
| Streptococcus pyogenes | 0.04 medchemexpress.com |
| Streptococcus pneumoniae | 0.23 medchemexpress.com |
| Staphylococcus aureus (Methicillin-Susceptible) | 1.4 medchemexpress.com |
| Streptococcus agalactiae | 0.3 medchemexpress.com |
In Vitro Activity Against Gram-Negative Bacterial Pathogens
Cefprozil also exhibits activity against certain gram-negative bacteria, although its spectrum is narrower than that of third-generation cephalosporins. drugs.comantiinfectivemeds.com
Susceptibility of Haemophilus influenzae
Cefprozil is active against Haemophilus influenzae, including strains that produce β-lactamase. fda.govdrugs.com However, it is recommended that β-lactamase-negative, ampicillin-resistant (BLNAR) strains of H. influenzae be considered resistant to cefprozil, even if in vitro tests suggest susceptibility. drugs.com The reported MIC90 for H. influenzae is 6.7 mg/L. medchemexpress.com Some studies have indicated that the in vitro activity of cefprozil against H. influenzae is similar to that of comparable oral drugs. nih.gov An in vitro pharmacodynamic model suggests that for maximal activity against H. influenzae, a free drug time above MIC (%T > MIC) of approximately 70% would be required. nih.gov
In Vitro Susceptibility of Haemophilus influenzae to this compound
| Bacterial Species | MIC90 (mg/L) |
| Haemophilus influenzae | 6.7 medchemexpress.com |
Susceptibility of Moraxella catarrhalis
Cefprozil has demonstrated effectiveness against Moraxella catarrhalis, including strains that produce beta-lactamase. fda.gov This gram-negative bacterium is a common cause of respiratory tract infections. Studies have shown that cefprozil is generally active against M. catarrhalis. chemicalbook.comnih.gov However, some research indicates that while active, cefprozil may have higher minimum inhibitory concentrations (MICs) compared to other oral cephalosporins against this pathogen. nih.gov One study found that while many antimicrobials were effective against M. catarrhalis, cefprozil and amoxicillin (B794) were exceptions. nih.gov Another report from British Columbia showed a lower susceptibility of M. catarrhalis to cefprozil (37.1%). researchgate.net Despite this, international surveillance studies have reported susceptibility rates of over 90% for cefprozil against M. catarrhalis. core.ac.uk
Interactive Table: Cefprozil Activity against Moraxella catarrhalis
| Study/Region | Susceptibility Rate | MIC Range (μg/mL) |
|---|---|---|
| General Activity | Generally Active | Not Specified |
| Comparative Study | Higher MICs than some cephalosporins | 0.5 to >32.0 |
| British Columbia Study | 37.1% | Not Specified |
| International Surveillance | >90% | Not Specified |
Activity Against Neisseria gonorrhoeae
Cefprozil exhibits in vitro activity against Neisseria gonorrhoeae, including strains that produce beta-lactamase. fda.gov This gram-negative bacterium is the causative agent of gonorrhea. The bactericidal action of cefprozil results from the inhibition of cell-wall synthesis. fda.gov While specific MIC data from recent, large-scale studies are not extensively detailed in the provided results, its established in vitro activity suggests a potential role against this pathogen. fda.govnih.gov
Activity Against Select Enterobacteriaceae
Cefprozil demonstrates activity against certain members of the Enterobacteriaceae family, a large group of gram-negative bacteria. humanitas.netresearchgate.net
Escherichia coli: Cefprozil is active against E. coli. caymanchem.com A study investigating its effect on ciprofloxacin-resistant Enterobacteriaceae from community-acquired urinary tract infections found that cefprozil was more active than ciprofloxacin (B1669076) against non-ESBL-producing E. coli (93.7% vs 80.2%). nih.govresearchgate.netnih.gov
Klebsiella pneumoniae: Cefprozil shows in vitro activity against Klebsiella pneumoniae. fda.gov
Proteus mirabilis: This species is also susceptible to cefprozil in vitro. fda.govcaymanchem.com
Salmonella and Shigella species: Cefprozil has demonstrated in vitro activity against most Salmonella and Shigella species. fda.govchemicalbook.com
Citrobacter diversus: Cefprozil is active against Citrobacter diversus. fda.govchemicalbook.com
It is important to note that cefprozil is generally inactive against most strains of Enterobacter, Morganella morganii, and Serratia. fda.govfda.gov
Interactive Table: In Vitro Activity of Cefprozil against Select Enterobacteriaceae
| Organism | Activity | Notes |
|---|---|---|
| Escherichia coli | Active | More active than ciprofloxacin against non-ESBL strains in one study. nih.govresearchgate.netnih.gov |
| Klebsiella pneumoniae | Active | In vitro susceptibility demonstrated. fda.gov |
| Proteus mirabilis | Active | In vitro susceptibility demonstrated. fda.govcaymanchem.com |
| Salmonella spp. | Active | Generally susceptible. fda.govchemicalbook.com |
| Shigella spp. | Active | Generally susceptible. fda.govchemicalbook.com |
| Citrobacter diversus | Active | Susceptible. fda.govchemicalbook.com |
Activity Against Anaerobic Microorganisms
Cefprozil has demonstrated in vitro activity against a range of anaerobic bacteria. fda.govresearchgate.net These include:
Prevotella melaninogenicus (formerly Bacteroides melaninogenicus) fda.gov
Clostridium difficile fda.gov
Clostridium perfringens fda.gov
Fusobacterium spp. fda.gov
Peptostreptococcus spp. fda.gov
Propionibacterium acnes fda.gov
However, it is noteworthy that most strains of the Bacteroides fragilis group are resistant to cefprozil. fda.govfda.gov
Stability Against Bacterial Beta-Lactamases
A significant feature of cefprozil is its stability in the presence of beta-lactamases, enzymes produced by some bacteria that can inactivate many beta-lactam antibiotics. researchgate.netnih.gov Cefprozil has shown good stability against common plasmid-mediated beta-lactamases. researchgate.net This stability contributes to its effectiveness against beta-lactamase-producing strains of organisms like Haemophilus influenzae and Moraxella catarrhalis. fda.gov Some studies suggest that cefprozil's stability against beta-lactamases may surpass that of other oral cephalosporins for certain key pathogens. researchgate.netnih.gov However, its stability is not absolute, and it is not effective against all types of beta-lactamases, particularly some of the newer, extended-spectrum beta-lactamases (ESBLs). nih.gov
Characterization of Bacterial Resistance Patterns
Despite its broad spectrum, resistance to cefprozil has been observed in several bacterial species.
Enterobacter aerogenes: This bacterium is considered resistant to cefprozil. wikipedia.org The resistance mechanisms in Enterobacter species often involve the production of AmpC beta-lactamases. chemicalbook.com
Morganella morganii: Strains of Morganella morganii are typically resistant to cefprozil. fda.govwikipedia.org This resistance is often attributed to the production of AmpC beta-lactamases. chemicalbook.com
Pseudomonas aeruginosa: Pseudomonas aeruginosa is resistant to cefprozil. chemicalbook.comwikipedia.org This intrinsic resistance is due to a combination of factors, including low permeability of the outer membrane and the presence of efflux pumps.
Pharmacological Research and Disposition Kinetics
Absorption Kinetics and Bioavailability Studies
The oral absorption of cefprozil (B1668874) is a critical determinant of its therapeutic efficacy. Studies have consistently shown that cefprozil is well-absorbed from the gastrointestinal tract, with an oral bioavailability of approximately 90-95%. mims.comrnpedia.comdrugbank.comnih.gov The pharmacokinetic parameters of cefprozil are generally linear with respect to the administered dose. nih.govoup.com
Oral Absorption Characteristics in Fasting and Non-Fasting States
In fasting individuals, cefprozil is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 1.5 to 2 hours after oral administration. mims.comoup.comfda.govfda.govnih.gov For instance, following single oral doses of 250 mg, 500 mg, and 1 g in fasting subjects, the average peak plasma concentrations were approximately 6.1, 10.5, and 18.3 µg/mL, respectively. fda.govfda.govnih.gov
Table 1: Pharmacokinetic Parameters of Cefprozil in Fasting vs. Non-Fasting States
| Parameter | Fasting State | Non-Fasting State |
| Peak Plasma Concentration (Cmax) | Not significantly affected | Not significantly affected |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours | Delayed by 15-45 minutes |
| Area Under the Curve (AUC) | Not significantly affected | Not significantly affected |
This table summarizes the general findings on the effect of food on the absorption of cefprozil.
Distribution Dynamics within Biological Systems
Once absorbed into the bloodstream, cefprozil distributes into various body tissues and fluids. mims.comrnpedia.comantiinfectivemeds.com
Volume of Distribution Determinations
The steady-state volume of distribution (Vd) of cefprozil has been estimated to be approximately 0.23 L/kg in healthy adults with normal renal function. drugbank.comfda.govfda.govnih.govantiinfectivemeds.com This value suggests that the drug is primarily distributed within the extracellular fluid and does not extensively penetrate into intracellular compartments.
Plasma Protein Binding Characteristics
Cefprozil exhibits moderate binding to plasma proteins, with approximately 36% of the drug being bound. drugbank.comfda.govnih.govauropharma.calupin.com This binding is independent of the drug concentration over the range of 2 to 20 µg/mL. fda.govnih.govauropharma.calupin.com The unbound fraction of the drug is the pharmacologically active portion that is free to distribute into tissues and exert its antibacterial effect. nih.gov
Central Nervous System Penetration Research
Table 2: Summary of Cefprozil Distribution Characteristics
| Parameter | Value |
| Volume of Distribution (Vd) | ~0.23 L/kg |
| Plasma Protein Binding | ~36% |
| Central Nervous System (CNS) Penetration | Limited data available |
This table provides a summary of the key distribution parameters for cefprozil.
Biotransformation and Metabolite Profiling
Cefprozil undergoes limited metabolism in the body. chemicalbook.commedscape.comwikem.orgpharmacompass.com Research indicates that no active metabolites have been detected in urine, suggesting the majority of the drug is excreted in its original, unchanged form. chemicalbook.com
Hepatic Metabolism Pathways
While Cefprozil is primarily eliminated through the kidneys, some evidence of hepatic involvement exists. medscape.comwikem.org In patients with impaired liver function, the half-life of Cefprozil can increase to approximately 2 hours. fda.govfda.govdrugs.comfda.gov However, this change is not considered significant enough to require dosage adjustments for individuals with hepatic dysfunction. fda.govfda.govdrugs.comfda.govoup.com Studies comparing healthy subjects to those with liver impairment found no significant differences in peak plasma concentrations, the area under the plasma concentration-time curve, total body clearance, renal clearance, or the percentage of the drug excreted in urine. nih.gov The only notable differences were a slight increase in the mean residence time and the elimination half-life in the group with hepatic impairment. nih.gov
Isomeric Composition and Individual Isomer Pharmacokinetics (Cis/Trans Ratio)
Cefprozil is a mixture of two geometric isomers, cis and trans, in a ratio of approximately 90:10. oup.comnih.govnih.goviosrphr.organtiinfectivemeds.comasm.org Both isomers are antimicrobially active. iosrphr.org The cis-isomer demonstrates similar activity against gram-positive bacteria as the trans-isomer, but it is significantly more active against gram-negative bacteria. iosrphr.organtiinfectivemeds.comnih.gov
The pharmacokinetic profiles of the cis and trans isomers are largely similar. nih.govnih.gov The peak plasma concentration and the area under the curve for the trans-isomer are about one-tenth of the values observed for the cis-isomer, which is consistent with their 9:1 ratio. e-lactancia.org However, parameters such as time to peak concentration, elimination half-life, mean residence time, and renal clearance are nearly identical for both isomers. asm.orge-lactancia.org
A study in healthy Korean males established population pharmacokinetic models for the cis-, trans-, and total Cefprozil. nih.govresearchgate.net The pharmacokinetic parameters for the cis- and total Cefprozil were similar, but they differed from those of the trans-isomer. researchgate.net
Elimination Pathways and Excretion Rates
The primary route of elimination for Cefprozil is through the kidneys. chemicalbook.commedscape.compharmacompass.commedicaldialogues.indrugbank.com
Renal Clearance Mechanisms and Urinary Excretion
Approximately 60% to 70% of an administered dose of Cefprozil is excreted unchanged in the urine. fda.govfda.govfda.govoup.comnih.govoup.compdr.net The renal clearance of Cefprozil is approximately 2.3 mL/min/kg, which is greater than the glomerular filtration rate, indicating that active tubular secretion is involved in its elimination. fda.govfda.govoup.comnih.govoup.com The total body clearance is about 3 mL/min/kg. fda.govfda.govdrugs.comfda.gov
In individuals with normal renal function, the renal clearance for the cis-isomer is around 198 mL/min, and this value decreases significantly in patients with renal impairment. nih.gov There is a strong correlation between the renal clearance of the cis-isomer and creatinine (B1669602) clearance. nih.gov Urinary recovery of the cis-isomer decreases from 57% in those with normal renal function to 24% in individuals with a creatinine clearance of 30 mL/min or less. nih.gov
The table below shows the mean plasma concentrations and urinary excretion of Cefprozil after different oral doses in healthy volunteers. fda.govfda.govfda.gov
| Dosage (mg) | Peak Plasma Concentration (µg/mL) at ~1.5h | Plasma Concentration (µg/mL) at 4h | Plasma Concentration (µg/mL) at 8h | 8-hour Urinary Excretion (%) |
| 250 | 6.1 | 1.7 | 0.2 | 60 |
| 500 | 10.5 | 3.2 | 0.4 | 62 |
| 1000 | 18.3 | 8.4 | 1.0 | 54 |
Average urine concentrations during the first 4 hours after administration are approximately 700 µg/mL, 1000 µg/mL, and 2900 µg/mL for the 250 mg, 500 mg, and 1 g doses, respectively. fda.govfda.govdrugs.comfda.gov
Plasma Elimination Half-Life Determinations
The average plasma half-life of Cefprozil in individuals with normal renal function is approximately 1.3 to 1.4 hours. fda.govfda.govdrugs.comfda.govmedicaldialogues.indrugbank.comoup.com Some studies have reported a shorter biological elimination half-life of about 58 minutes. nih.gov
In patients with reduced renal function, the plasma half-life can be prolonged, reaching up to 5.2 hours depending on the severity of renal dysfunction. fda.govfda.govdrugs.comfda.gov In cases of complete renal failure, the plasma half-life can extend to as long as 5.9 hours. fda.govdrugs.comfda.gov Hemodialysis can shorten the half-life. fda.govdrugs.comfda.govnih.gov For the cis-isomer, hemodialysis reduces the half-life to 2 hours. nih.gov
The half-life of both the cis- and trans-isomers is slightly longer in patients with hepatic impairment compared to healthy subjects. nih.gov
The table below summarizes the pharmacokinetic parameters for the cis and trans isomers of Cefprozil. e-lactancia.org
| Isomer | Peak Plasma Concentration (Cmax) (µg/mL) | Time to Peak (Tmax) (h) | Mean Residence Time (MRT) (h) | Half-Life (t1/2) (h) | Area Under the Curve (AUC) (µg·h/mL) | Renal Clearance (CLR) (mL/min) | Urinary Excretion (%UR) |
| Cis | 14.8 | 2.0 | 3.38 | 1.69 | 54.8 | 164 | 60 |
| Trans | 1.9 | 2.0 | 3.41 | 1.35 | 6.2 | 161 | 46 |
Population Pharmacokinetics and Special Patient Cohorts
The pharmacokinetics of Cefprozil can be influenced by factors such as age and renal function.
Elderly: Healthy geriatric volunteers (≥65 years old) who received a single 1-g dose of Cefprozil showed a 35% to 60% higher area under the curve (AUC) and a 40% lower renal clearance compared to younger adult volunteers. fda.govfda.govdrugs.comfda.gov The average AUC in young and elderly female subjects was about 15% to 20% higher than in male subjects. fda.gov However, these age- and gender-related changes are not considered significant enough to require dosage adjustments. fda.govfda.gov
Pediatric Patients: The pharmacokinetic parameters of Cefprozil in pediatric patients (6 months to 12 years) are comparable to those in adults after the administration of matched doses. fda.govfda.govfda.govmedicaldialogues.in The plasma elimination half-life in children is approximately 1.5 hours. fda.govfda.govfda.govmedicaldialogues.in
Renal Impairment: Renal impairment significantly affects the elimination of Cefprozil. oup.comnih.govoup.com As creatinine clearance decreases, the plasma half-life of Cefprozil increases. nih.gov For instance, the half-life of the cis-isomer increases from 1.72 hours in subjects with normal renal function to 5.94 hours in those with a creatinine clearance of 30 mL/min or less. nih.gov Hemodialysis removes about 55% of the cis-isomer from the body during a 3-hour session. nih.gov
The table below shows the impact of renal function on the pharmacokinetics of the cis-isomer of Cefprozil. nih.gov
| Renal Function (Creatinine Clearance) | Peak Plasma Concentration (Cmax) (µg/mL) | Area Under the Curve (AUC) (µg·h/mL) | Elimination Half-Life (h) | Renal Clearance (mL/min) | Urinary Recovery (%) |
| Normal | 12.3 | 46 | 1.72 | 198 | 57 |
| ≤ 30 mL/min | - | - | 5.94 | 19 | 24 |
| Hemodialysis Patients | 36.7 | 373 | - | - | - |
Hepatic Impairment: As previously mentioned, hepatic dysfunction has a minimal effect on the pharmacokinetics of Cefprozil. oup.comnih.govoup.com The half-life may increase to about 2 hours, but this does not necessitate a change in dosage. fda.govfda.govdrugs.comfda.gov
Pharmacokinetic Modifiers in Hepatic Impairment
Hepatic impairment has a limited impact on the pharmacokinetics of cefprozil. oup.comnih.govoup.com A study involving subjects with impaired hepatic function revealed no significant differences in peak plasma concentrations (Cmax), area under the plasma concentration-time curve (AUC), total body clearance, renal clearance, or the percentage of the drug excreted in urine when compared to healthy subjects. nih.gov
Table 1: Effect of Hepatic Impairment on Cefprozil Pharmacokinetic Parameters (cis-isomer)
| Parameter | Healthy Subjects | Subjects with Hepatic Impairment |
| Half-Life (hours) | 1.62 | 2.22 |
| Mean Residence Time (hours) | 3.33 | 3.88 |
Table 2: Effect of Hepatic Impairment on Cefprozil Pharmacokinetic Parameters (trans-isomer)
| Parameter | Healthy Subjects | Subjects with Hepatic Impairment |
| Half-Life (hours) | 1.21 | 1.54 |
| Mean Residence Time (hours) | 3.17 | 3.68 |
Pharmacokinetic Modifiers in Renal Impairment
Renal impairment significantly alters the pharmacokinetics of cefprozil, as the kidneys are the primary route of elimination. oup.comnih.govoup.com In patients with reduced renal function, the plasma half-life of cefprozil is prolonged, with the extent of prolongation dependent on the degree of renal dysfunction. fda.govfda.govnih.govhres.ca The half-life can extend up to 5.2 hours in these patients. fda.govfda.govaap.orgnih.govhres.ca In individuals with a complete absence of renal function, the plasma half-life has been reported to be as long as 5.9 hours. fda.govfda.govaap.orgnih.govhres.ca
A study evaluating a single 1000-mg oral dose in subjects with varying degrees of renal impairment demonstrated a clear correlation between declining renal function and changes in pharmacokinetic parameters. nih.gov The maximum plasma concentration (Cmax) of the cis isomer increased from 12.3 µg/mL in subjects with normal renal function to 36.7 µg/mL in hemodialysis patients. nih.gov Similarly, the area under the plasma concentration-time curve (AUC) and the elimination half-life increased from 46 µg·h/mL to 373 µg·h/mL and from 1.72 hours to 5.94 hours, respectively. nih.gov
Renal clearance of the cis isomer showed a strong correlation with creatinine clearance, decreasing from 198 mL/min in normal subjects to 19 mL/min in those with a creatinine clearance of 30 mL/min or less. nih.gov Urinary recovery of the cis isomer also decreased from 57% in individuals with normal renal function to 24% in the group with significant renal impairment. nih.gov Hemodialysis can shorten the half-life of the cis isomer to 2 hours, removing approximately 55% of the drug from the body during a 3-hour session. nih.gov
Table 3: Pharmacokinetic Parameters of Cefprozil (cis-isomer) in Varying Degrees of Renal Function
| Parameter | Normal Renal Function | Creatinine Clearance ≤ 30 mL/min | Hemodialysis Patients (pre-dialysis) |
| Cmax (µg/mL) | 12.3 | - | 36.7 |
| AUC (µg·h/mL) | 46 | - | 373 |
| Elimination Half-Life (hours) | 1.72 | - | 5.94 |
| Renal Clearance (mL/min) | 198 | 19 | - |
| Urinary Recovery (%) | 57 | 24 | - |
Pharmacokinetic Characteristics in Geriatric Populations
In elderly individuals (≥65 years old), the pharmacokinetic profile of cefprozil shows some age-related changes. oup.comnih.govoup.com Healthy geriatric volunteers who received a single 1-gram dose of cefprozil exhibited a 35% to 60% higher AUC and a 40% lower renal clearance compared to healthy adult volunteers aged 20 to 40 years. fda.govfda.govnih.govrxlist.com This is consistent with the known age-related decline in renal function. mayoclinic.orgdrugs.com The kinetic disposition in the elderly is generally similar to that in younger healthy individuals, though elimination may be slightly slower. oup.comnih.govoup.com Despite these observed differences, the magnitude of these age-related changes is not considered sufficient to require dosage adjustments. fda.govfda.govnih.gov However, because elderly patients are more likely to have decreased renal function, monitoring renal function may be beneficial. fda.govmayoclinic.orgdrugs.com
Table 4: Pharmacokinetic Changes in Geriatric vs. Young Adult Volunteers
| Parameter | Young Adults (20-40 years) | Geriatric Volunteers (≥65 years) |
| AUC | Baseline | 35% - 60% Higher |
| Renal Clearance | Baseline | 40% Lower |
Pharmacokinetic Characteristics in Pediatric Populations
The pharmacokinetics of cefprozil in pediatric patients (6 months to 12 years) are comparable to those in adults when equivalent doses are administered. fda.govfda.govnih.govhres.cafda.gov The plasma elimination half-life in children is approximately 1.5 hours, with maximum concentrations being reached between 1 to 2 hours after dosing. fda.govfda.govaap.orgnih.gov Elimination is slightly slower in infants and children compared to adults. oup.comnih.govoup.com
A study in pediatric patients aged 8 months to 8 years found that after a 15 mg/kg dose, the peak concentration of the cis isomer was 12.09 µg/mL with a half-life of 1.63 hours. nih.gov For a 30 mg/kg dose, the peak concentration of the cis isomer was 18.04 µg/mL with a half-life of 2.06 hours. nih.gov Another study in children aged 6 to 48 months with acute otitis media reported a maximum plasma concentration (Cmax) of 9.18 µg/mL and a terminal elimination half-life of 0.98 hours after a 15 mg/kg dose. nih.gov The plasma concentrations of cefprozil observed in pediatric patients at 7.5, 15, and 30 mg/kg doses are generally similar to those seen in normal adult subjects at 250, 500, and 1000 mg doses, respectively. fda.govfda.govhres.ca
Table 5: Pharmacokinetic Parameters of Cefprozil in Pediatric Patients
| Dose | Cmax (cis-isomer) (µg/mL) | Half-Life (cis-isomer) (hours) |
| 15 mg/kg | 12.09 | 1.63 |
| 30 mg/kg | 18.04 | 2.06 |
Influence of Gender on Pharmacokinetic Parameters
Studies have shown a slight influence of gender on the pharmacokinetic parameters of cefprozil. The average AUC in both young and elderly female subjects was found to be approximately 15% to 20% higher than in their male counterparts. fda.govfda.govnih.govhres.caauropharma.ca However, the magnitude of these gender-related differences in the pharmacokinetics of cefprozil is not considered significant enough to necessitate any dosage adjustments. fda.govfda.govnih.govauropharma.ca A study involving healthy subjects and those with hepatic impairment included both men and women, but did not report a separate analysis of pharmacokinetic parameters based on gender. nih.gov
List of Compounds
Cefprozil
Cefprozil monohydrate
BMY-28100 (cis-isomer of cefprozil)
BMY-28167 (trans-isomer of cefprozil)
Penicillin
Streptococcus pneumoniae
Haemophilus influenzae
Clostridium difficile
Furosemide
Ceftazidime
Tigecycline
Metronidazole
Voriconazole
Caspofungin
Flucloxacillin
Ertapenem
Ceftriaxone
Cefetamet pivoxil
Cefpodoxime proxetil
Cefixime
Ceftibuten
Cefuroxime axetil
Cefdinir
Clavulanic acid
Loracarbef
Midazolam
Atorvastatin
Sorbitol
Indocyanine green
Lidocaine
Sodium Picosulfate
Typhoid Vaccine
Phenylalanine
Bacterial Resistance Mechanisms to Cefprozil Monohydrate
Enzymatic Inactivation by Beta-Lactamases
The most prevalent mechanism of resistance to β-lactam antibiotics, including cefprozil (B1668874), is the production of β-lactamase enzymes. patsnap.commdpi.comaafp.org These enzymes hydrolyze the amide bond in the β-lactam ring, a core structural feature of this antibiotic class, rendering the drug inactive before it can reach its target, the penicillin-binding proteins (PBPs). mdpi.comagscientific.comnih.gov This enzymatic destruction prevents the inhibition of bacterial cell wall synthesis. patsnap.commdpi.com
Bacteria can produce a wide variety of β-lactamases, which differ in their genetic basis, substrate specificity, and inhibitory profiles. These enzymes are broadly classified and their production is a key factor in the resistance profiles of many clinically important pathogens. For instance, β-lactamase production is a common resistance mechanism in both gram-positive organisms like Staphylococcus aureus and gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. aafp.orgchemicalbook.com
Cefprozil was designed to have enhanced stability against some common β-lactamases, which extends its spectrum of activity compared to older β-lactams. patsnap.comnih.gov However, the emergence of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases presents a significant challenge. chemicalbook.comnih.gov ESBLs, often found in Escherichia coli and Klebsiella pneumoniae, can hydrolyze a broad range of cephalosporins, while AmpC β-lactamases, typically produced by organisms like Enterobacter spp., also confer resistance to cefprozil. chemicalbook.comnih.gov
| Beta-Lactamase Class | Common Producing Organisms | General Impact on Cefprozil | Reference |
|---|---|---|---|
| Class A (e.g., TEM, SHV) | H. influenzae, M. catarrhalis, S. aureus, E. coli, K. pneumoniae | Cefprozil demonstrates some stability against common Class A enzymes, but certain extended-spectrum variants (ESBLs) can effectively hydrolyze it. | aafp.org, mdpi.com |
| Class C (e.g., AmpC) | Enterobacter spp., Citrobacter freundii, Morganella morganii, Pseudomonas aeruginosa | Generally confers resistance to cefprozil due to efficient hydrolysis. | chemicalbook.com, mdpi.com, nih.gov |
To counteract β-lactamase-mediated resistance, β-lactam antibiotics are often co-administered with β-lactamase inhibitors (BLIs). aafp.orgdrugs.com These inhibitors, such as clavulanic acid, sulbactam, and tazobactam, have weak antibacterial activity on their own but bind to and inactivate β-lactamase enzymes, thereby protecting the partner antibiotic from degradation. aafp.orgnih.govnih.gov
While cefprozil is not commercially available in a fixed combination with a β-lactamase inhibitor, research into such pairings represents a potential strategy to restore its activity against resistant strains. The effectiveness of a combination would depend on the inhibitor's ability to neutralize the specific β-lactamases produced by the pathogen. mdpi.com For example, first-generation inhibitors are potent against many Class A enzymes but less effective against Class C or other types of β-lactamases. mdpi.comnih.gov Newer inhibitors like avibactam (B1665839) have a broader spectrum of activity, covering ESBLs and some Class C enzymes, highlighting a potential avenue for future research to expand the utility of cefprozil against more resistant pathogens. nih.govnih.govmdpi.com
| Beta-Lactamase Inhibitor | Inhibitory Spectrum | Research Perspective for Cefprozil | Reference |
|---|---|---|---|
| Clavulanic Acid, Sulbactam, Tazobactam | Primarily Class A β-lactamases (e.g., TEM, SHV). | A combination could potentially restore cefprozil's efficacy against organisms producing susceptible Class A enzymes. | nih.gov, aafp.org, mdpi.com |
| Avibactam | Class A (including ESBLs), Class C, and some Class D enzymes. | A potential combination with cefprozil could significantly broaden its spectrum to include many resistant Gram-negative bacteria. | nih.gov, nih.gov, mdpi.com |
Alterations in Penicillin-Binding Proteins (PBPs)
The bactericidal action of cefprozil results from its binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis in the bacterial cell wall. patsnap.compatsnap.comdrugbank.com A significant mechanism of resistance, particularly in Gram-positive bacteria like Streptococcus pneumoniae, involves the structural alteration of these PBP targets. srce.hrnih.gov
Mutations in the genes encoding PBPs can lead to the production of modified proteins with reduced affinity for β-lactam antibiotics. srce.hroup.com When cefprozil can no longer bind effectively to its PBP targets (such as PBP1a, 2x, and 2b in S. pneumoniae), it fails to inhibit cell wall synthesis, allowing the bacterium to survive and replicate in the presence of the drug. drugbank.comsrce.hrnih.gov This type of resistance is responsible for penicillin and cephalosporin (B10832234) non-susceptibility in pneumococci. srce.hrnih.gov For example, specific amino acid substitutions in the transpeptidase domain of PBPs are known to decrease the binding affinity of cephalosporins. nih.govasm.org
| Bacterial Species | Affected PBPs | Effect on Cefprozil Binding | Reference |
|---|---|---|---|
| Streptococcus pneumoniae | PBP1a, PBP2x, PBP2b | Mutations in the genes for these PBPs result in altered protein structures with decreased binding affinity for cefprozil, leading to resistance. | srce.hr, nih.gov, drugbank.com, asm.org |
| Staphylococcus aureus (methicillin-resistant) | PBP2a (encoded by mecA gene) | PBP2a has a very low affinity for most β-lactams, including cefprozil, conferring high-level resistance. | srce.hr, reactgroup.org |
Efflux Pump Systems in Bacterial Resistance
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of structurally diverse compounds, including antibiotics, from the cell's interior. srce.hrnih.govfrontiersin.org By pumping the antibiotic out, these systems prevent it from reaching the necessary intracellular or periplasmic concentration to exert its effect. srce.hrreactgroup.org This mechanism contributes significantly to intrinsic and acquired multidrug resistance (MDR) in many bacteria, particularly Gram-negative species like Pseudomonas aeruginosa. srce.hrnih.govfrontiersin.org
| Efflux Pump Superfamily | Energy Source | Key Examples in Gram-Negative Bacteria | Role in Resistance | Reference |
|---|---|---|---|---|
| RND (Resistance-Nodulation-Division) | Proton Motive Force | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) | Major contributors to multidrug resistance, capable of extruding β-lactams from the periplasm. | srce.hr, nih.gov, frontiersin.org |
| MFS (Major Facilitator Superfamily) | Proton Motive Force | NorA (S. aureus), FarAB (N. gonorrhoeae) | Transport a wide range of substrates; contribute to resistance against various antimicrobial classes. | nih.gov, frontiersin.org |
Permeability Changes in Bacterial Cell Walls
For an antibiotic to reach its target, it must first cross the bacterial cell envelope. In Gram-negative bacteria, the outer membrane acts as a selective permeability barrier. mdpi.com A reduction in the permeability of this outer membrane is another established mechanism of resistance that can limit the entry of cefprozil. mdpi.comsrce.hrreactgroup.org
| Bacterial Component | Mechanism of Alteration | Impact on Cefprozil | Reference |
|---|---|---|---|
| Porin Channels | Decreased expression or mutation leading to narrower channels. | Reduces the rate of cefprozil diffusion across the outer membrane into the periplasm, lowering its effective concentration at the target site. | basicmedicalkey.com, mdpi.com, basicmedicalkey.com |
| Lipopolysaccharide (LPS) | Structural modifications to the LPS layer. | Can alter the overall charge and hydrophobicity of the outer membrane, indirectly affecting drug uptake. | srce.hr |
Synthesis Pathways and Analytical Chemistry Methodologies
Chemical Synthesis Routes for Cefprozil (B1668874) Monohydrate
Cefprozil is a second-generation cephalosporin (B10832234) antibiotic that exists as a mixture of (Z)- and (E)-isomers in approximately a 90:10 ratio. wikipedia.organtiinfectivemeds.com The (Z)-isomer is primarily responsible for the antibiotic activity. researchgate.net The synthesis of Cefprozil monohydrate involves complex chemical pathways, primarily relying on semisynthetic modifications of cephalosporin precursors.
Semisynthetic Approaches from Cephalosporin Precursors
The commercial production of Cefprozil often starts from readily available cephalosporin intermediates. A common precursor is 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA). researchgate.net The synthesis involves the condensation of this cephem nucleus with an activated form of the R-p-hydroxyphenylglycine side chain. researchgate.netoatext.com
One established route involves the use of a Dane salt of p-hydroxyphenylglycine, which is commercially available. This method is often preferred due to better yields and the instability of the alternative acid chloride of the amino acid. researchgate.net The process typically involves the silylation of 7-APCA to protect the carboxylic acid and amine groups, followed by condensation with the mixed anhydride (B1165640) of the Dane salt. researchgate.net
Another approach utilizes 7-aminocephalosporanic acid (7-ACA) as the starting material. google.comnih.gov This involves a series of reactions to introduce the 3-(1-propenyl) side chain, often through a Wittig reaction, followed by acylation at the 7-position with the appropriate side chain. oatext.comgoogle.com
Enzymatic synthesis methods have also been explored to create more environmentally friendly "green" routes. These methods use immobilized penicillin G acylase to catalyze the acylation of 7-APCA or its derivatives with an acyl donor like (R)-amino-(4-hydroxyphenyl) acetic acid methyl ester hydrochloride (D-HPGME-HCl). researchgate.netresearchgate.net
Stereoselective Synthesis and Isomer Control
A critical aspect of Cefprozil synthesis is controlling the stereochemistry to achieve the desired ~90:10 ratio of (Z)- to (E)-isomers. wikipedia.org The (Z)-isomer exhibits significantly higher antibacterial activity against Gram-negative bacteria. antiinfectivemeds.com
The formation of the propenyl side chain is a key step where isomer control is crucial. One method involves the Wittig reaction of a 3-chloromethylcephem-derived triphenylphosphonium ylide with acetaldehyde. wikipedia.orgoatext.com The reaction conditions, including the choice of solvent and the use of lithium halides, can be manipulated to favor the formation of the (Z)-isomer. oatext.com For instance, using lithium bromide or lithium iodide in dichloromethane (B109758) with a co-solvent like dimethylformamide or isopropyl alcohol at 0-25°C can achieve a (Z) to (E) ratio of 9:1. oatext.com
The choice of the precursor for the side chain also influences the final isomeric ratio. Some synthetic routes may initially produce a mixture of isomers that require separation, which can be challenging due to their similar physical and chemical properties. google.com
Optimization of Reaction Conditions and Yields
Enzymatic synthesis approaches have also been optimized. Factors such as pH, temperature, substrate concentrations, and the type of acyl donor are critical. researchgate.net In one study, the optimal conditions for the enzymatic synthesis of Cefprozil using immobilized penicillin G acylase were found to be a pH of 6.5 and a temperature of 20°C. researchgate.net This resulted in a significantly higher yield compared to a single aqueous system. researchgate.net The use of aqueous two-phase systems (ATPS) has also been shown to enhance the yield by reducing product inhibition. researchgate.netresearchgate.net One such system, using specific copolymers, reported a reaction yield of 99.39%. researchgate.net
Impurity Profiling and Control Strategies in Synthesis
The control of impurities in the synthesis of Cefprozil is crucial to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netthermofisher.com Impurities can arise from starting materials, intermediates, side reactions, or degradation products. researchgate.netthermofisher.com
A notable process impurity is ethoxycarbonylcefprozil, which can form during the condensation step. Its formation can be controlled by the addition of a catalytic amount of methanesulfonic acid. researchgate.netacs.org Other identified impurities include Cefprozil Impurity A, B, D, E, F, H, and M. thermofisher.comlabrulez.com
Impurity control strategies involve:
Careful selection and purification of starting materials and intermediates.
Optimization of reaction conditions to minimize the formation of byproducts. researchgate.net
Real-time monitoring of the reaction progress using techniques like HPLC.
Development of effective purification methods, such as crystallization, to remove impurities from the final product. researchgate.net
For instance, after enzymatic synthesis in an aqueous two-phase system, a crystallization step can increase the product purity to over 88%. researchgate.net
Advanced Analytical Techniques for Quantification and Characterization
A variety of advanced analytical techniques are employed for the quantification and characterization of this compound and its impurities in both bulk drug substances and pharmaceutical formulations.
Chromatographic Methods (HPLC, UPLC, HPTLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Cefprozil. nih.govnih.govtsijournals.com Reversed-phase HPLC (RP-HPLC) methods are particularly common for separating and quantifying the (Z)- and (E)-isomers and various impurities. thermofisher.comnih.govtsijournals.com
Key parameters for HPLC analysis of Cefprozil:
| Parameter | Typical Conditions | Reference(s) |
| Column | C8 or C18 reversed-phase | nih.govnih.govtsijournals.com |
| Mobile Phase | Acetonitrile (B52724), water, and an acid (e.g., acetic acid, trifluoroacetic acid) or buffer (e.g., ammonium (B1175870) phosphate) | labrulez.comnih.govtsijournals.com |
| Detection | UV detection, typically at 280 nm or 290 nm | nih.govtsijournals.com |
| Flow Rate | 1.0 mL/min | nih.govtsijournals.com |
These methods are validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness. tsijournals.comajpaonline.comoup.com HPLC methods have been successfully applied for the simultaneous determination of Cefprozil diastereomers in human plasma for bioavailability studies. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to conventional HPLC. While less commonly cited in the provided context, UPLC systems are suitable for the impurity analysis of Cefprozil. labrulez.com
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantification of Cefprozil and the identification of its degradation products. researchgate.netresearchgate.net An HPTLC method has been developed using silica (B1680970) gel plates as the stationary phase and a mobile phase consisting of a mixture of ethyl acetate (B1210297), acetone, methanol, water, and glacial acetic acid, with densitometric analysis at 280 nm. researchgate.netresearchgate.net
Method Development for Cefprozil Isomers
The development of HPLC methods for Cefprozil isomers involves careful selection of stationary and mobile phases to achieve optimal separation. Reversed-phase chromatography is the most common approach.
Several studies have detailed successful separation using different columns and mobile phases:
A C8 column with a mobile phase of acetonitrile, glacial acetic acid, and distilled water (5.5:1.75:92.75, v/v/v) at a pH of 2.7 has been used. nih.gov
Another method employed a monolithic silica RP-18e column and a conventional C18 silica column with a mobile phase of water-acetonitrile (90:10, v/v). nih.gov The monolithic column offered a significantly faster analysis time (<5 minutes) compared to the conventional C18 column (13 minutes). nih.gov
For LC-MS/MS applications, a C18 column with a gradient program of 0.5% formic acid and acetonitrile has proven effective, achieving baseline separation within 4 minutes. nih.gov
The European Pharmacopoeia monograph outlines a method using a stationary phase that allows for the separation of Z- and E-isomers, with specific system suitability requirements for resolution. thermofisher.com
The choice of internal standard is also a critical aspect of method development. While cephalexin (B21000) has been used, stable isotope-labeled cefprozil (cefprozil-D4) is preferred for mass spectrometry-based assays to ensure higher accuracy and mitigate potential instability issues associated with using another cephalosporin as the internal standard. nih.govnih.gov
Application in Biological Matrices (Plasma, Urine)
HPLC methods are extensively applied to determine Cefprozil concentrations in biological fluids such as plasma and urine, which is crucial for pharmacokinetic studies. nih.govscribd.com Sample preparation is a key step to remove interfering substances from these complex matrices.
Common sample preparation techniques include:
Protein Precipitation: This is a widely used method for plasma samples. It involves adding a precipitating agent like acetonitrile, trichloroacetic acid, or perchloric acid to the plasma sample to denature and remove proteins. nih.govnih.govchinjmap.com The supernatant is then typically injected into the HPLC system.
Direct Injection: For urine samples, a simpler approach of dilution with a suitable buffer, such as sodium acetate buffer, followed by direct injection is often sufficient. nih.govscribd.com
The sensitivity of these methods is paramount for detecting low concentrations of the drug and its isomers. HPLC coupled with UV detection has demonstrated limits of quantitation (LOQ) in the range of 0.02 to 0.1 µg/mL for the isomers in plasma. nih.goviosrphr.org For even greater sensitivity, LC-MS/MS methods have been developed, achieving lower LOQs. For instance, one LC-MS/MS method reported LLOQs of 0.025 µg/mL for cis-cefprozil and 0.014 µg/mL for trans-cefprozil in human plasma. nih.gov
Spectrophotometric Methods (UV-Vis, Visible Spectrophotometry)
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatography for the quantification of Cefprozil in bulk drug and pharmaceutical formulations. nih.govasianpubs.org These methods are typically based on the inherent UV absorbance of the molecule or the formation of a colored product through a chemical reaction.
Derivatization Reactions and Chromogen Formation
To enhance the sensitivity and selectivity of spectrophotometric analysis, especially in the visible region, derivatization reactions are employed to form a chromogen (a colored compound). Several approaches have been developed:
Oxidative Coupling Reactions: One method involves the oxidation of Cefprozil with ferric chloride, followed by complexation with 3-methyl-2-benzothiazolinone hydrazone (MBTH) or 1,10-phenanthroline. ijpra.com The resulting colored complexes are measured at 658 nm and 510 nm, respectively. ijpra.com
Reaction with N-bromosuccinimide (NBS) or Chloramine-T (CAT): In these methods, Cefprozil is oxidized by an excess of NBS or CAT in an acidic medium. The unreacted oxidant is then determined colorimetrically using a dye like Celistine blue or Gallocyanine. tsijournals.com
Hydrolysis followed by Coupling: A colorimetric method has been developed based on the hydrolysis of Cefprozil with sodium hydroxide, followed by coupling with ascorbic acid as a chromogen. nih.gov This reaction forms a water-soluble colored product with a maximum absorbance at 408 nm. nih.govresearchgate.net
Ion-Pair Complex Formation: A visible spectrophotometric method is based on the formation of a colored complex between Cefprozil and an ion-pairing agent like methyl red. asianpubs.org
Application in Bulk Material and Pharmaceutical Formulations
Spectrophotometric methods are well-suited for the routine quality control analysis of Cefprozil in its pure bulk form and in pharmaceutical dosage forms like tablets. nih.govasianpubs.orgtsijournals.com
For the analysis of tablets, the first step involves accurately weighing and powdering a number of tablets. nih.govasianpubs.org A portion of the powder equivalent to a specific amount of Cefprozil is then dissolved in a suitable solvent, typically water or a mixture of solvents, sometimes with the aid of sonication to ensure complete dissolution. asianpubs.orgijpra.com The solution is then filtered, and the filtrate is diluted to a concentration that falls within the linear range of the developed spectrophotometric method. nih.govasianpubs.org
The absorbance of the final solution is measured at the predetermined wavelength of maximum absorbance (λmax). asianpubs.orgijpra.com The concentration of Cefprozil in the sample is then calculated using the regression equation obtained from the calibration curve. asianpubs.org
Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness)
Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The validation of analytical methods for this compound is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). sphinxsai.com
Specificity is the ability of the method to measure the analyte of interest accurately in the presence of other components such as impurities, degradation products, or matrix components. For HPLC methods, this is demonstrated by the separation of the analyte peak from other peaks. nih.gov For spectrophotometric methods, the specificity is often assessed by analyzing placebo formulations. idosi.org
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. The linearity of Cefprozil methods is typically evaluated over a range of concentrations. nih.govsphinxsai.com
Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the pure drug is added to a sample, and the percentage of the drug recovered is calculated. asianpubs.orgajpaonline.com
Precision indicates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). chinjmap.comajpaonline.com
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, this may include variations in mobile phase composition, pH, and flow rate. sphinxsai.com
The following tables provide an overview of the validation parameters from various studies:
Table 1: HPLC Method Validation Parameters for Cefprozil Analysis
| Parameter | Cis-Isomer | Trans-Isomer | Reference |
| Linearity Range (µg/mL) | 0.1-25 | 0.02-2.5 | nih.gov |
| Correlation Coefficient (r) | 0.9999 | 0.9989 | nih.gov |
| Intra-day Precision (RSD %) | 5.28 | - | chinjmap.com |
| Inter-day Precision (RSD %) | 4.38 | - | chinjmap.com |
| Accuracy (Recovery %) | 99.20 ± 4.41 | - | chinjmap.com |
| Linearity Range (µg/mL) | 0.025–15 | 0.014–1.67 | nih.gov |
| Intra- & Inter-assay Precision (CV %) | < 14.3 | < 14.3 | nih.gov |
| Accuracy (RE %) | -7.1 to 6.0 | -7.1 to 6.0 | nih.gov |
| Linearity Range (µg/mL) | 0.05-10.00 | 0.02-1.00 | ekb.eg |
| **Correlation Coefficient (R²) ** | > 0.99 | > 0.99 | ekb.eg |
Data presented as found in the source. Dashes indicate data not provided in the source for the specific isomer.
Table 2: Spectrophotometric Method Validation Parameters for Cefprozil Analysis
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r) | Accuracy (Recovery %) | Reference |
| UV (Direct) | 5-40 | 0.9993 | 99.150 ± 0.472 | asianpubs.org |
| Visible (Methyl Red) | 50-300 | 0.9989 | 99.620 ± 0.213 | asianpubs.org |
| Visible (NBS + Celistine Blue) | 4.0-20.0 | - | - | tsijournals.com |
| Visible (CAT + Gallocyanine) | 1.0-10.0 | - | - | tsijournals.com |
| Colorimetric (Ascorbic Acid) | 5–25 | > 0.999 | - | nih.gov |
| UV (Direct) | 10-50 | - | 99.51-100.01 | ajpaonline.com |
Dashes indicate data not provided in the source.
Molecular Interactions and Drug Combinations Research
Mechanisms of Nephrotoxicity in Combination Therapies
Concurrent use of cefprozil (B1668874) with certain classes of drugs can heighten the risk of kidney damage. The mechanisms behind this increased nephrotoxicity are multifaceted and depend on the specific drugs involved.
The combination of cephalosporins, including cefprozil, with aminoglycoside antibiotics is known to potentiate the risk of nephrotoxicity. medscape.comfda.govhumanitas.netmedicinenet.comfda.govncats.io While the precise mechanisms are complex, it is understood that aminoglycosides accumulate in the proximal tubular epithelial cells of the kidneys. droracle.aiscielo.br This accumulation can lead to cellular damage through various pathways, including the disruption of mitochondrial function and the generation of reactive oxygen species. droracle.ai The concurrent administration of a cephalosporin (B10832234) may exacerbate this process, leading to an increased risk of kidney damage. medscape.comhumanitas.net
Key Aminoglycosides Interacting with Cefprozil:
Amikacin medscape.com
Gentamicin medscape.com
Kanamycin medscape.com
Neomycin medscape.com
Plazomicin medscape.com
Streptomycin medscape.com
Tobramycin medicinenet.com
The potential for increased nephrotoxicity also exists when cefprozil is co-administered with other cephalosporin antibiotics. drugbank.com This is particularly relevant for cephalosporins that are themselves associated with a risk of renal adverse effects. The additive or synergistic toxic effects on the renal tubules are a primary concern in such combinations. drugbank.com
The concomitant use of cefprozil with potent diuretics, such as furosemide, and NSAIDs can also increase the risk of nephrotoxicity. medscape.comrxlist.comaap.org Diuretics can lead to volume depletion, reducing renal blood flow and potentially increasing the concentration of other drugs in the kidneys. pharmacytimes.com NSAIDs inhibit the synthesis of renal prostaglandins, which are crucial for maintaining adequate renal perfusion, especially in the context of reduced blood volume. pharmacytimes.comnih.gov The combination of these effects can lead to a significant decline in renal function. pharmacytimes.comgpnotebook.com
Interactive Data Table: Drugs with Potential for Nephrotoxic Interactions with Cefprozil
| Drug Class | Specific Drugs | Potential Mechanism of Interaction |
| Aminoglycoside Antibiotics | Amikacin, Gentamicin, Kanamycin, Neomycin, Plazomicin, Streptomycin, Tobramycin | Increased accumulation in renal proximal tubular cells, leading to enhanced cellular damage. medscape.comdroracle.aiscielo.br |
| Other Cephalosporin Antibiotics | Ceftriaxone, Cefuroxime (B34974), Cephalexin (B21000) | Additive or synergistic toxic effects on renal tubules. drugbank.com |
| Diuretics | Furosemide, Hydrochlorothiazide | Reduced plasma volume and renal blood flow, potentially increasing drug concentration in the kidneys. medscape.compharmacytimes.com |
| NSAIDs | Ibuprofen, Naproxen, Aceclofenac | Inhibition of renal prostaglandin (B15479496) synthesis, leading to reduced renal perfusion. drugbank.comnih.govdrugbank.com |
Modulators of Cefprozil Bioavailability and Elimination
The concentration and duration of cefprozil in the body can be altered by drugs that affect its absorption, distribution, metabolism, or elimination.
Probenecid (B1678239) is a well-known inhibitor of renal tubular secretion. medscape.comdrugbank.commedicinesinformation.co.nz When administered concurrently with cefprozil, probenecid competitively inhibits the organic anion transporters in the proximal tubules of the kidneys. medscape.commedicinesinformation.co.nz This inhibition blocks the active secretion of cefprozil from the blood into the urine, resulting in a significant increase in its plasma concentration and a prolongation of its half-life. fda.govmedicinenet.comfda.govncats.iomedscape.com In fact, studies have shown that the co-administration of probenecid can double the area under the plasma concentration-time curve (AUC) for cefprozil. fda.govmedicinenet.comfda.govncats.io
Interactive Data Table: Effect of Probenecid on Cefprozil Pharmacokinetics
| Pharmacokinetic Parameter | Cefprozil Alone | Cefprozil with Probenecid |
| Area Under the Curve (AUC) | Baseline | Doubled fda.govmedicinenet.comfda.govncats.io |
| Renal Clearance | Normal | Reduced medscape.commedicinesinformation.co.nz |
| Plasma Half-life | Normal | Prolonged medicinesinformation.co.nz |
Interaction Mechanisms with Immune Checkpoint Inhibitors
Emerging research suggests a potential interaction between antibiotics, including cefprozil, and immune checkpoint inhibitors (ICIs) such as nivolumab, pembrolizumab, and atezolizumab. medscape.comaap.orgmedscape.com The proposed mechanism is not a direct chemical interaction but rather an indirect effect on the gut microbiome. frontiersin.org A healthy and diverse gut microbiome is thought to be important for an optimal immune response to ICIs. frontiersin.org Broad-spectrum antibiotics like cefprozil can alter the composition of the intestinal flora, which may, in turn, interfere with the therapeutic efficacy of immune checkpoint inhibitors. medscape.commedscape.com However, the clinical significance of this interaction is still under investigation and is described as an unspecified interaction mechanism in many sources. medscape.commedscape.com
Effects on Intestinal Flora and Co-administered Medications (e.g., Hormonal Contraceptives, Microbiota Preparations)
Cefprozil monohydrate, a second-generation cephalosporin antibiotic, can have a notable impact on the delicate balance of the intestinal microflora. This alteration can, in turn, affect the efficacy of certain co-administered medications. Research has shown that cefprozil can lead to a moderate decrease in enterobacteria and a slight increase in enterococci, staphylococci, and bacteroides. nih.gov However, these changes are generally temporary, with the bacterial species returning to their normal levels within four days after the cessation of cefprozil administration. nih.gov One study in pediatric patients indicated that while there was some variation, no significant changes were observed in the main aerobic and anaerobic bacteria, and cefprozil was considered to have little influence on the intestinal bacterial flora in this population. nih.gov
The alteration of intestinal flora by cefprozil is the primary mechanism behind its interaction with oral hormonal contraceptives. medscape.com This change in the gut microbiome can potentially decrease the effectiveness of birth control pills. medscape.commedlineplus.gov It is advised that an alternative or additional form of contraception may be necessary during concomitant use. medscape.com
Furthermore, the therapeutic efficacy of fecal microbiota preparations can be diminished when used in combination with cefprozil. drugbank.com This is due to the antibiotic's direct action against the bacterial components of the microbiota preparation.
Interactive Data Table: this compound Interactions with Co-administered Medications
| Co-administered Drug Class | Specific Drug Examples | Nature of Interaction | Clinical Recommendation | Source |
| Hormonal Contraceptives | Levonorgestrel/ethinylestradiol, Dienogest/estradiol valerate, Mestranol, Estradiol | Alteration of intestinal flora by cefprozil may decrease the absorption and efficacy of oral contraceptives. | Use of an alternative or additional method of birth control may be advisable during concomitant use. | medscape.commedlineplus.gov |
| Microbiota Preparations | Fecal microbiota | Cefprozil can decrease the therapeutic efficacy of the microbiota preparation. | Monitor for decreased efficacy of microbiota preparation. | drugbank.com |
| Coagulation Modifiers | Warfarin (B611796) | Cefprozil may increase the anticoagulant effects of warfarin, potentially leading to an increased risk of bleeding. | Monitor INR more frequently; adjust warfarin dosage as necessary. | drugs.comdrugs.com |
Interaction with Coagulation Modifiers (e.g., Warfarin)
The co-administration of this compound with coagulation modifiers, most notably warfarin, requires careful monitoring. Cephalosporins as a class may potentiate the anticoagulant effects of vitamin K antagonists like warfarin. drugs.com The proposed mechanisms for this interaction include the inhibition of vitamin K-producing intestinal bacteria and, for some cephalosporins, the inhibition of vitamin K-dependent clotting factor production. drugs.com
Specifically with cefprozil, it is suggested that it may increase the effects of warfarin, leading to a higher risk of bleeding. drugs.com Therefore, more frequent monitoring of the International Normalized Ratio (INR) is recommended after initiating or discontinuing cefprozil therapy. drugs.com Adjustments to the warfarin dosage may be necessary to maintain therapeutic anticoagulation levels and mitigate bleeding risks. drugs.com Patients should be advised to seek immediate medical attention if they experience any signs of unusual bleeding or bruising. drugs.com
Academic Research on Clinical Efficacy and Safety Outcomes
Comparative Efficacy Studies in Respiratory Tract Infections
Cefprozil (B1668874) has been extensively studied in the context of respiratory tract infections, with clinical trials comparing its effectiveness against other commonly prescribed antibiotics.
Acute Otitis Media: Microbiological and Clinical Outcomes
In the treatment of acute otitis media (AOM), particularly in pediatric patients, cefprozil has demonstrated comparable efficacy to other standard antibiotics. Two multicenter, randomized clinical trials evaluated cefprozil against amoxicillin-clavulanate, cefixime, and cefaclor (B193732). nih.gov The clinical response, defined as cure or improvement, was similar across the treatment groups. researchgate.netnih.gov In one study, cefprozil showed a satisfactory clinical response rate of 84%, while the rate for amoxicillin (B794)/clavulanate was 78%. researchgate.netnih.gov Another study reported clinical cure rates of 85% for cefprozil, 89% for cefaclor, and 85% for cefixime. nih.gov
A meta-analysis of seven clinical trials comparing cefprozil to amoxicillin/clavulanate for AOM in children found no significant difference in clinical or bacteriological response between the two drugs. nih.gov However, a study focusing on children with acute otitis media with effusion found that therapeutic failure was significantly lower in the cefprozil group (8.3%) compared to the amoxicillin clavulanate potassium group (22.5%). nih.gov
Microbiologically, cefprozil has shown effectiveness against common AOM pathogens. In a comparative study with amoxicillin/clavulanate, cefprozil was found to be more effective in eradicating Streptococcus pneumoniae, with a 91% eradication rate compared to 84% for amoxicillin-clavulanate. nih.gov For Haemophilus influenzae and Moraxella catarrhalis, the eradication rates were similar between the two treatments. nih.govresearchgate.netnih.gov In a study focusing on persistent and recurrent AOM, cefprozil demonstrated a satisfactory clinical response in 75% of cases involving S. pneumoniae and H. influenzae, and 93% for M. catarrhalis. fda.gov
Table 1: Comparative Clinical and Bacteriological Efficacy in Acute Otitis Media This table is interactive. Click on headers to sort.
| Comparator | Cefprozil Clinical Response Rate | Comparator Clinical Response Rate | Cefprozil Bacteriological Eradication Rate | Comparator Bacteriological Eradication Rate | Key Pathogens | Source |
|---|---|---|---|---|---|---|
| Amoxicillin/Clavulanate | 84% | 78% | 84% | 82% | S. pneumoniae, H. influenzae, M. catarrhalis | nih.govresearchgate.netnih.gov |
| Cefaclor | 85% | 89% | - | - | - | nih.gov |
| Cefixime | 85% | 85% | - | - | - | nih.gov |
| Penicillin V | - | - | 91.3% | 87.4% | Group A Streptococcus | nih.govasm.org |
| Amoxicillin Clavulanate Potassium | 91.7% (Not therapeutic failure) | 77.5% (Not therapeutic failure) | - | - | S. pneumoniae, H. influenzae, M. catarrhalis | nih.gov |
Pharyngitis/Tonsillitis: Pathogen Eradication and Symptomatic Relief
Cefprozil has been established as an effective treatment for pharyngitis and tonsillitis, primarily caused by Streptococcus pyogenes (Group A β-hemolytic streptococci). fda.gov In comparative trials, cefprozil has shown similar or superior efficacy to other antibiotics.
In a review of three multicenter trials, cefprozil administered once or twice daily was compared with cefaclor, penicillin, and erythromycin (B1671065) ethylsuccinate. nih.gov Against cefaclor, cefprozil demonstrated a significantly better pathogen eradication rate (83% vs. 76%). nih.govnih.gov When compared to penicillin, cefprozil showed a similar bacteriological eradication rate (91% vs. 87%) but a significantly better clinical response (95% vs. 88%). asm.orgnih.govoup.com Notably, there were significantly more symptomatic patients among the bacteriological failures in the penicillin group. nih.govasm.org In a separate study, cefprozil was more effective than penicillin in eradicating pharyngeal colonization of Group A beta-hemolytic streptococci in children who were previous bacteriologic failures with penicillin. nih.gov
Cefprozil also demonstrated equivalent efficacy to erythromycin in both clinical and bacteriological responses, with both achieving around 95% effectiveness. oup.com Another study comparing cefprozil to erythromycin in pediatric patients found a significantly higher eradication rate for GABHS with cefprozil (95%) than with erythromycin (74%), although clinical cure rates were similar (90% and 91%, respectively). nih.gov
Acute Sinusitis: Efficacy in Specific Patient Cohorts
Cefprozil is indicated for the treatment of acute sinusitis caused by susceptible strains of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. fda.gov Clinical studies have supported its use in both adult and pediatric populations. fda.gov
In a multicenter, open-label study comparing cefprozil with amoxicillin/clavulanate in adults with severe acute bacterial sinusitis, the clinical outcomes were comparable. nih.gov At the end of treatment, 84.5% of patients with severe sinusitis treated with cefprozil had a satisfactory clinical response, which was not significantly different from the 89.9% response rate in the amoxicillin/clavulanate group. nih.gov A non-comparative study evaluating two different doses of cefprozil for acute uncomplicated bacterial sinusitis found a satisfactory clinical response in 87% of patients in the low-dose group and 100% in the high-dose group. nih.gov Pathogen eradication rates were 90% and 94%, respectively. nih.gov
A study in a pediatric population with acute sinusitis showed that the improvement rates for cefprozil, amoxicillin, and azithromycin (B1666446) were 69.3%, 72%, and 80.7%, respectively, with no statistically significant difference. um.edu.mt Another study comparing cefprozil to cefuroxime (B34974) axetil in adolescents and adults with acute sinusitis reported similar satisfactory clinical responses at follow-up (89% and 88%, respectively). reliasmedia.com
Lower Respiratory Tract Infections: Comparative Clinical Responses
Cefprozil has demonstrated efficacy in the treatment of lower respiratory tract infections, such as acute bronchitis and acute bacterial exacerbations of chronic bronchitis. Comparative studies have shown its effectiveness relative to other standard treatments.
In a review of three randomized trials, cefprozil was compared to cefaclor, cefuroxime axetil, and amoxicillin/clavulanate. nih.govoup.com When compared with cefaclor, cefprozil showed a satisfactory clinical response in 84% of patients versus 79% for cefaclor, with bacteriological efficacy rates of 82% and 78%, respectively. nih.govoup.com In a comparison with cefuroxime axetil for bronchitis, cefprozil had a significantly higher clinical response rate (96% vs. 83%). nih.govoup.com The bacteriological response rates were 100% for cefprozil and 92% for cefuroxime axetil. nih.govoup.com Against amoxicillin/clavulanate in the treatment of bronchitis, cefprozil showed comparable clinical efficacy (91% vs. 87%) and bacteriological efficacy (95% vs. 96%). nih.govresearchgate.net
Another multicenter study comparing cefprozil to cefaclor in lower respiratory tract infections found clinical efficacy rates of 88% for both drugs in acute bronchitis. nih.govsigmaaldrich.com For acute exacerbations of chronic bronchitis, cefprozil showed a clinical response rate of 80% compared to 62% for cefaclor. nih.govsigmaaldrich.com
Table 2: Comparative Clinical Efficacy of Cefprozil in Lower Respiratory Tract Infections (Primarily Bronchitis) This table is interactive. Click on headers to sort.
| Comparator | Cefprozil Clinical Response Rate | Comparator Clinical Response Rate | Cefprozil Bacteriological Eradication Rate | Comparator Bacteriological Eradication Rate | Source |
|---|---|---|---|---|---|
| Cefaclor | 84% | 79% | 82% | 78% | nih.govoup.com |
| Cefuroxime Axetil | 96% | 83% | 100% | 92% | nih.govoup.com |
| Amoxicillin/Clavulanate | 91% | 87% | 95% | 96% | nih.govresearchgate.net |
| Clarithromycin | 88.3% | 88.6% | 77.3% | 78.9% | researchgate.net |
Efficacy in Skin and Skin Structure Infections
Cefprozil is also indicated for the treatment of uncomplicated skin and skin structure infections caused by Staphylococcus aureus (including penicillinase-producing strains) and Streptococcus pyogenes. fda.gov
Spectrum of Treated Infections (e.g., Cellulitis)
Clinical trials have demonstrated the efficacy of cefprozil in treating a range of skin and skin structure infections, including impetigo, pyoderma, superficial abscesses, and cellulitis. researchgate.net
In a review of three clinical studies, cefprozil was shown to have therapeutic advantages over cefaclor and erythromycin. nih.gov A study comparing cefprozil to cefaclor found a satisfactory clinical response in 93% of cefprozil-treated patients and 92% of those treated with cefaclor. researchgate.net The primary diagnoses in this study included impetigo, pyoderma, superficial abscess, and cellulitis. researchgate.net
In a randomized trial involving patients with skin and skin structure infections, cefprozil administered once daily was as effective as amoxicillin/clavulanate potassium given three times daily. researchgate.net A satisfactory clinical response was observed in 85% of evaluable patients treated with cefprozil and 86% of those who received amoxicillin/clavulanate potassium. researchgate.net The bacteriologic cure rates were 88% and 92%, respectively. researchgate.net
Comparative Research with Alternative Antimicrobials
Clinical research has extensively evaluated the efficacy and safety of cefprozil monohydrate in comparison to other antimicrobial agents across a range of common bacterial infections.
In the treatment of skin and skin-structure infections, cefprozil has demonstrated comparable efficacy to both cefaclor and erythromycin. nih.govrxlist.com Notably, cefprozil achieved these equivalent clinical outcomes at lower total doses and with less frequent administration schedules (once or twice daily) compared to the three to four times daily dosing required for cefaclor and erythromycin. nih.govrxlist.com One randomized trial involving 110 patients with skin and skin structure infections compared cefprozil (500 mg once daily) with amoxicillin/clavulanate potassium (250 mg/125 mg three times daily). The study found satisfactory clinical responses in 85% of evaluable patients treated with cefprozil and 86% of those who received amoxicillin/clavulanate. cps.ca
For respiratory tract infections, multicenter clinical trials have shown cefprozil to be a viable alternative to other established antibiotics. In treating acute bacterial sinusitis, a study comparing cefprozil (500 mg twice daily) with amoxicillin/clavulanate (500 mg/125 mg three times daily) in 278 adults found no significant difference in satisfactory clinical response rates at the end of treatment (84.5% for cefprozil vs. 89.9% for amoxicillin/clavulanate). asm.org In pediatric patients with acute otitis media, cefprozil's efficacy was found to be similar to that of amoxicillin/clavulanate, cefixime, and cefaclor. oup.comnih.gov A meta-analysis of seven clinical trials involving 2,304 pediatric patients with acute otitis media concluded that there was no significant difference in clinical or microbiological efficacy between cefprozil and amoxicillin/clavulanate. oup.com
In the context of group A streptococcal pharyngitis/tonsillitis in children, a comparative trial with erythromycin showed that while clinical cure rates were similar (90% for cefprozil vs. 91% for erythromycin), cefprozil achieved a significantly higher bacterial eradication rate (95% vs. 74%). auropharma.ca
Interactive Data Table: Comparative Efficacy of Cefprozil
| Condition | Comparator | Cefprozil Clinical Efficacy/Response | Comparator Clinical Efficacy/Response | Reference(s) |
|---|---|---|---|---|
| Severe Acute Sinusitis | Amoxicillin/clavulanate | 84.5% | 89.9% | asm.org |
| Acute Otitis Media (Pediatric) | Amoxicillin/clavulanate | 84% | 78% | oup.com |
| Acute Otitis Media (Pediatric) | Cefaclor | 85% | 89% | oup.com |
| Pharyngitis/Tonsillitis (Pediatric) | Erythromycin | 90% | 91% | auropharma.ca |
| Skin/Skin Structure Infections | Amoxicillin/clavulanate | 85% | 86% | cps.ca |
| Skin/Skin Structure Infections | Erythromycin | 93% | 91% | nih.gov |
Efficacy in Uncomplicated Urinary Tract Infections
This compound has been established as an effective treatment for acute uncomplicated urinary tract infections (UTIs), demonstrating in vitro activity against common uropathogens like Escherichia coli and Klebsiella pneumoniae. oup.comnih.gov
A study focused on college women with acute UTIs compared a 10-day course of cefprozil (500 mg once daily) with cefaclor (250 mg three times a day). asm.org At one week post-therapy, the clinical and bacterial cure rates were 94% and 93% for the cefprozil group, and 94% for both measures in the cefaclor group, showing no significant difference. asm.org These studies collectively support once-daily cefprozil as a suitable alternative for treating acute uncomplicated UTIs. oup.comnih.gov
Interactive Data Table: Cefprozil vs. Cefaclor in Uncomplicated UTIs
| Study Population | Cefprozil Clinical Response | Cefaclor Clinical Response | Cefprozil Bacteriological Response | Cefaclor Bacteriological Response | Reference(s) |
|---|---|---|---|---|---|
| Adults | Comparable | Comparable | Comparable | Comparable | nih.gov |
| Patients ≥2 years | 87% | 84% | 83% | 85% | nih.gov |
| College Women | 94% | 94% | 93% | 94% | asm.org |
Analysis of Cross-Sensitivity within Beta-Lactam Antibiotics
The potential for allergic cross-sensitivity between different beta-lactam antibiotics is a significant clinical consideration. For cefprozil, this risk is primarily associated with the similarity of its chemical side chains to other beta-lactams, rather than the core beta-lactam ring itself. aliem.com
Research indicates that cefprozil shares a similar or identical side chain with aminopenicillins, such as amoxicillin and ampicillin, as well as with other cephalosporins like cefadroxil (B1668780) and cephalexin (B21000). sunnybrook.canih.gov This structural similarity increases the risk of an allergic cross-reaction in patients with a confirmed allergy to these specific penicillins. aliem.comebsco.com Therefore, for a patient with a known immediate allergy to amoxicillin or ampicillin, it is reasonable to avoid cefprozil. aliem.comsunnybrook.ca
Research into Superinfection and Clostridium difficile-Associated Diarrhea Mechanisms
The use of broad-spectrum antibiotics, including cefprozil, can alter the normal microbial flora of the colon, creating an environment where nonsusceptible organisms can overgrow. fda.gov This can lead to superinfection. uptodateonline.irmims.com Prolonged use of cefprozil is a recognized risk factor for the development of fungal or bacterial superinfections. uptodateonline.irmims.com Careful observation of the patient during therapy is considered essential to detect and manage such occurrences. fda.gov
A specific and serious consequence of this disruption of gut flora is Clostridium difficile-associated diarrhea (CDAD). fda.gov C. difficile is a bacterium that produces toxins A and B, which can cause a spectrum of illness from mild diarrhea to severe, life-threatening colitis. fda.govnih.gov Treatment with nearly all antibacterial agents, including cefprozil, has been reported as a risk factor for CDAD. fda.gov Cephalosporins as a class are frequently associated with the development of C. difficile infection. nih.gov The risk for CDAD can vary among different antibiotics; one case-control study found that later-generation cephalosporins were associated with a greater risk than some other antibiotic classes. nih.gov It is crucial to consider CDAD in any patient who develops diarrhea following antibiotic use, as it has been reported to occur more than two months after the cessation of antibacterial therapy. fda.govuptodateonline.ir
Hepatic and Renal Function Monitoring in Research Studies
The excretion and metabolism of cefprozil have been studied in populations with and without organ impairment, leading to recommendations for monitoring. Cefprozil is primarily eliminated by the kidneys. fda.govlupin.com In individuals with normal renal function, approximately 60% of an administered dose is recovered in the urine. auropharma.ca
In patients with impaired renal function, the plasma half-life of cefprozil is prolonged, correlating with the degree of dysfunction. fda.gov For patients with severe renal impairment (creatinine clearance ≤30 mL/min), dosage adjustments are recommended. auropharma.cabyethost8.com Because cefprozil is known to be substantially excreted by the kidney, it is advised that care be taken in dose selection for elderly patients, who are more likely to have decreased renal function, and monitoring of renal function may be useful. fda.govlupin.com Clinical studies have recommended that in patients with known or suspected renal impairment, appropriate laboratory studies should be conducted before and during therapy. medscape.comantiinfectivemeds.com Concomitant use of potent diuretics should be approached with caution, as these agents are suspected of adversely affecting renal function. fda.govmedscape.com
Emerging Research and Future Directions
Development of Novel Drug Delivery Systems (e.g., Aquasomes)
The development of innovative drug delivery systems is a key area of research for enhancing the therapeutic efficacy of existing antibiotics like cefprozil (B1668874) monohydrate. One such promising approach is the use of aquasomes, which are nanoparticle-based carrier systems. researchtrend.net These are three-layered, self-assembled structures with a ceramic core coated with a polyhydroxy oligomer, onto which drug molecules are adsorbed. researchgate.net This structure is designed to protect bioactive molecules and facilitate their delivery. researchgate.net
A recent study focused on creating and assessing an aquasome-based delivery system for cefprozil monohydrate. nih.gov The aquasomes were formulated with a calcium phosphate (B84403) core and coated with cellobiose. nih.gov The study's findings demonstrated the potential of this system for controlled and prolonged drug release. nih.govtandfonline.comscispace.com This novel delivery system could lead to more effective antibiotic therapies. nih.govtandfonline.com
Table 1: Characteristics of this compound Aquasome Formulation
| Characteristic | Result |
|---|---|
| Particle Size | 2791.9 nm |
| Zeta Potential | -0.3 mV |
| Drug Loading | 99.08% |
| Drug Release (at 8 hours) | 56% |
Data from a study on an aquasome drug-delivery system for this compound. nih.govscispace.com
Strategies to Combat Antimicrobial Resistance to Cefprozil
Antimicrobial resistance (AMR) is a significant global health threat, and developing strategies to combat it is crucial. nih.gov For beta-lactam antibiotics like cefprozil, resistance is often due to beta-lactamase-producing organisms. nih.gov Research is exploring various approaches to counteract this resistance.
One strategy involves the use of combination therapies. For instance, combining beta-lactam antibiotics with beta-lactamase inhibitors can restore the antibiotic's effectiveness. mdpi.com Another approach is the use of reinforcement learning, a type of artificial intelligence, to determine optimal drug cycling policies. pnas.org A study using an in-silico model of E. coli found that certain cycling strategies could control microbial populations without increasing drug resistance. pnas.org This research highlighted that infrequent use of cefprozil, in combination with other antibiotics, could be part of an effective strategy. pnas.org
Furthermore, broader strategies to combat AMR include:
Rational use of antimicrobials. nih.gov
Regulation of over-the-counter availability. nih.gov
Improved infection prevention and control. nih.gov
Development of new drugs and vaccines. nih.gov
Advanced Pharmacogenomic Investigations related to Cefprozil Response
Pharmacogenomics studies the role of genetics in drug response. mdpi.com This field holds the potential to personalize medicine by predicting how an individual will respond to a drug based on their genetic makeup. thermofisher.com While specific pharmacogenomic studies focusing solely on cefprozil are not extensively documented in the provided results, the principles of this field are highly relevant to its use.
Research in pharmacogenomics has shown that genetic variations can account for a significant portion of the variability in drug responses. mdpi.com For example, studies have identified genetic markers that influence the efficacy and toxicity of various drugs. thermofisher.com Investigating the pharmacogenomics of cefprozil could lead to the identification of genetic variants that affect its metabolism, efficacy, and potential for adverse reactions. This knowledge could help optimize dosing and minimize risks for individual patients.
Integration of Cefprozil Research in Global Health Initiatives
Global health initiatives are essential for addressing major health challenges, including antimicrobial resistance. scirp.orgfutureofghis.org These initiatives often focus on strengthening health systems, promoting rational use of antimicrobials, and supporting research and development of new treatments. scirp.org Integrating cefprozil-related research into these initiatives can help ensure its continued effectiveness and accessibility.
A "One Health" approach, which recognizes the interconnectedness of human, animal, and environmental health, is increasingly being adopted to tackle AMR. scirp.org This approach emphasizes the need for collaborative, multidisciplinary efforts. scirp.org For cefprozil, this could involve surveillance of resistance patterns in both human and animal populations, as well as research into its environmental impact. By aligning research on cefprozil with the goals of global health initiatives, its role in treating bacterial infections can be optimized and preserved for the future.
Q & A
Q. What analytical methods are recommended for quantifying Cefprozil monohydrate in pharmaceutical formulations?
Researchers should employ validated spectrophotometric or chromatographic techniques. For instance, Ayad et al. (2005) developed a spectrofluorimetric method using acetylacetone and formaldehyde, achieving quantification at excitation/emission wavelengths of 410/490 nm . High-performance liquid chromatography (HPLC) with UV detection is also widely used, though method parameters (e.g., mobile phase composition, column type) must be optimized based on sample matrix and regulatory guidelines .
Q. How is this compound classified within cephalosporin antibiotics, and what is its mechanism of action?
this compound is a second-generation cephalosporin antibiotic. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), exhibiting broad-spectrum activity against Gram-positive and some Gram-negative pathogens. Its classification is based on structural features (e.g., β-lactam ring with a propenyl side chain) and antimicrobial spectrum .
Q. What physicochemical properties of this compound are critical for formulation development?
Key properties include solubility (pH-dependent stability), hygroscopicity, and crystallinity. The compound has a melting point of 220°C and is stable in solid form but degrades in acidic or alkaline aqueous solutions. Water content must be controlled (<3.0% w/w) to prevent hydrolysis .
Q. Which spectroscopic techniques are used to confirm the identity and purity of this compound?
Infrared (IR) spectroscopy identifies functional groups (e.g., β-lactam carbonyl stretch at ~1770 cm⁻¹). Nuclear magnetic resonance (NMR) confirms proton environments, while mass spectrometry (MS) verifies molecular weight (407.45 g/mol for the monohydrate). Purity is assessed via HPLC with ≥98% peak area thresholds .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?
this compound initially appears orthorhombic but crystallizes in the monoclinic P2₁ space group. Challenges include low success rates in structure solution due to stacking faults and preferred orientation effects. Synchrotron X-ray powder diffraction combined with density functional theory (DFT) optimization is recommended. DFT calculations suggest proton transfer between carboxylic acid and amino groups, requiring validation via vibrational spectroscopy .
Q. How can discrepancies between computational models and experimental data in structural analysis be resolved?
Discrepancies, such as proposed proton transfer in DFT models, require experimental validation. Researchers should perform solid-state NMR to probe hydrogen bonding networks and compare computed vibrational spectra (e.g., IR/Raman) with experimental data. Cross-validation using single-crystal X-ray diffraction, if feasible, is ideal .
Q. What methodological considerations are essential for developing dissolution testing protocols for this compound tablets?
Dissolution methods must align with regulatory guidelines (e.g., FDA, USP). For Cefprozil, paddle apparatus (USP II) at 50–75 rpm in biorelevant media (e.g., phosphate buffer pH 4.5–7.0) is a starting point. Sampling intervals (e.g., 10, 20, 30, 45 minutes) and sink conditions should be optimized to discriminate between formulations. Method robustness must be tested under varied agitation and pH .
Q. How do stability studies under varying conditions inform storage and handling protocols?
Accelerated stability studies (40°C/75% RH) over 6 months assess degradation pathways (e.g., hydrolysis, oxidation). Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products, while kinetic modeling predicts shelf life. Storage recommendations include airtight containers with desiccants and avoidance of temperatures >25°C .
Q. What experimental designs are effective for optimizing this compound synthesis?
Factorial designs (e.g., Box-Behnken) can optimize reaction parameters (temperature, pH, catalyst concentration). Response surface methodology (RSM) improves yield and purity by analyzing interactions between variables. Critical quality attributes (CQAs) like enantiomeric purity (≥90% cis-isomer) must be monitored via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
